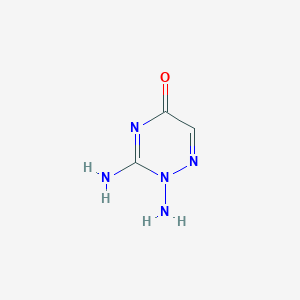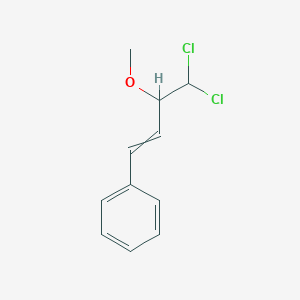
2-Methoxy-1,3,2lambda~5~-oxazaphosphinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1,3,2lambda~5~-oxazaphosphinane-2-thione is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an oxygen, nitrogen, and sulfur atom within a six-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1,3,2lambda~5~-oxazaphosphinane-2-thione typically involves the reaction of a phosphorus trihalide with an amino alcohol, followed by the introduction of a sulfur source. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-1,3,2lambda~5~-oxazaphosphinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazaphosphinane oxides.
Reduction: Reduction reactions can yield phosphinane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under mild conditions.
Major Products: The major products formed from these reactions include oxazaphosphinane oxides, phosphinane derivatives, and various substituted oxazaphosphinanes.
Applications De Recherche Scientifique
2-Methoxy-1,3,2lambda~5~-oxazaphosphinane-2-thione has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Methoxy-1,3,2lambda~5~-oxazaphosphinane-2-thione involves its interaction with molecular targets through its phosphorus center. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The pathways involved include phosphorylation and thiolation reactions, which can modulate biological activity.
Comparaison Avec Des Composés Similaires
2-Methoxy-1,3-dioxolane: A structurally related compound with similar reactivity.
2-Methoxy-1,3,5-trimethylbenzene: Another compound with a methoxy group but different core structure.
2-Methoxy-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione: A closely related compound with additional methyl groups.
Uniqueness: 2-Methoxy-1,3,2lambda~5~-oxazaphosphinane-2-thione is unique due to its specific ring structure and the presence of both oxygen and sulfur atoms bonded to phosphorus. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
84451-63-8 |
|---|---|
Formule moléculaire |
C4H10NO2PS |
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
2-methoxy-2-sulfanylidene-1,3,2λ5-oxazaphosphinane |
InChI |
InChI=1S/C4H10NO2PS/c1-6-8(9)5-3-2-4-7-8/h2-4H2,1H3,(H,5,9) |
Clé InChI |
YLCZEKHWYYLMPJ-UHFFFAOYSA-N |
SMILES canonique |
COP1(=S)NCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


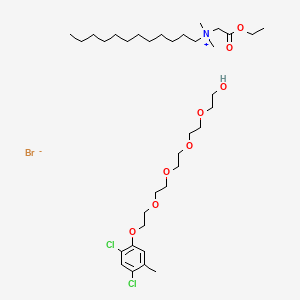


![4-Methylbenzene-1-sulfonic acid--(4-pentylbicyclo[2.2.2]octan-1-yl)methanol (1/1)](/img/structure/B14416795.png)
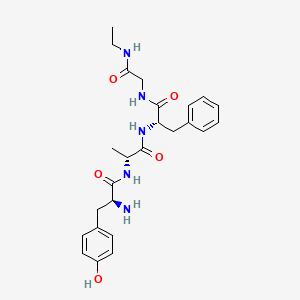
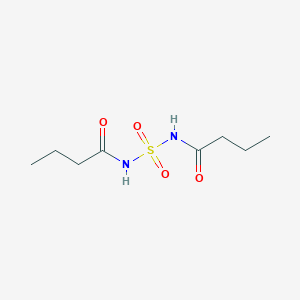

![1,3-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14416825.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol](/img/structure/B14416833.png)
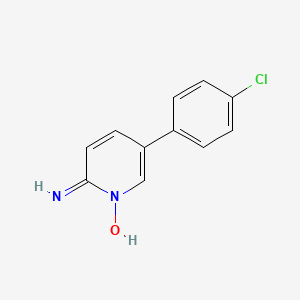
![N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N'~1~-methyl-2-nitroethene-1,1-diamine](/img/structure/B14416848.png)
![Benzene, 1-[(1S)-1-methyl-2-propenyl]-4-(2-methylpropyl)-](/img/structure/B14416851.png)
